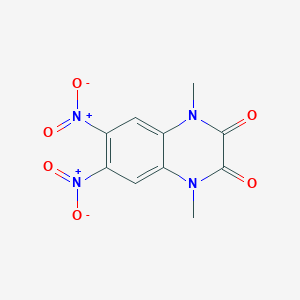
1,4-Dimethyl-6,7-dinitro-1,4-dihydro-2,3-quinoxalinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dimethyl-6,7-dinitro-1,4-dihydro-2,3-quinoxalinedione, commonly known as DNQX, is a synthetic compound that belongs to the class of quinoxaline derivatives. DNQX is a non-competitive antagonist of the ionotropic glutamate receptors, which are responsible for the excitatory neurotransmission in the central nervous system. DNQX has been extensively used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes.
Wirkmechanismus
DNQX is a non-competitive antagonist of the ionotropic glutamate receptors, which are responsible for the excitatory neurotransmission in the central nervous system. DNQX binds to the glutamate receptor and blocks the ion channel, preventing the influx of calcium ions and the depolarization of the postsynaptic membrane. This results in the inhibition of synaptic transmission and the suppression of neuronal activity.
Biochemical and Physiological Effects:
DNQX has been shown to have a number of biochemical and physiological effects. DNQX has been shown to inhibit the release of glutamate and other neurotransmitters from presynaptic neurons. DNQX has also been shown to reduce the expression of glutamate receptors and to induce apoptosis in neurons. DNQX has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using DNQX in lab experiments is its high potency and selectivity for the ionotropic glutamate receptors. DNQX has been shown to be effective at nanomolar concentrations, making it a useful tool for studying glutamate receptor function. One of the limitations of using DNQX is its non-specific effects on other ion channels and receptors. DNQX has been shown to block other ion channels and receptors at high concentrations, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on DNQX. One direction is to investigate the role of glutamate receptors in the pathogenesis of psychiatric disorders such as depression, anxiety, and schizophrenia. Another direction is to develop more selective and potent glutamate receptor antagonists for therapeutic use in neurodegenerative diseases. Finally, there is a need to investigate the long-term effects of glutamate receptor antagonists on neuronal function and behavior.
Synthesemethoden
DNQX can be synthesized through a multi-step process starting from 2,3-dichloroquinoxaline. The first step involves the conversion of 2,3-dichloroquinoxaline to 2,3-diaminoquinoxaline by reduction with sodium borohydride. The second step involves the nitration of 2,3-diaminoquinoxaline with a mixture of nitric acid and sulfuric acid to yield 1,4-diamino-2,3-dinitroquinoxaline. The final step involves the oxidation of 1,4-diamino-2,3-dinitroquinoxaline with potassium permanganate to yield DNQX.
Wissenschaftliche Forschungsanwendungen
DNQX has been extensively used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes. DNQX has been used to study the mechanisms of synaptic plasticity, learning, and memory. DNQX has also been used to investigate the role of glutamate receptors in neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. DNQX has been used to study the effects of glutamate receptor antagonists on seizure activity and excitotoxicity.
Eigenschaften
Produktname |
1,4-Dimethyl-6,7-dinitro-1,4-dihydro-2,3-quinoxalinedione |
|---|---|
Molekularformel |
C10H8N4O6 |
Molekulargewicht |
280.19 g/mol |
IUPAC-Name |
1,4-dimethyl-6,7-dinitroquinoxaline-2,3-dione |
InChI |
InChI=1S/C10H8N4O6/c1-11-5-3-7(13(17)18)8(14(19)20)4-6(5)12(2)10(16)9(11)15/h3-4H,1-2H3 |
InChI-Schlüssel |
XZBDEHJCCUXVEA-UHFFFAOYSA-N |
SMILES |
CN1C2=CC(=C(C=C2N(C(=O)C1=O)C)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
CN1C2=CC(=C(C=C2N(C(=O)C1=O)C)[N+](=O)[O-])[N+](=O)[O-] |
Löslichkeit |
42 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(4-bromophenyl)-2-oxoethyl]-4-(4-methylphenyl)-1(2H)-phthalazinone](/img/structure/B270270.png)









![1-(2,5-Dimethylphenyl)-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270294.png)
![1-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B270296.png)
![1-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-2-one](/img/structure/B270297.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B270298.png)